molecular formula C18H19FN4O2S B2795041 5-((2-fluorobenzyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 896677-37-5

5-((2-fluorobenzyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2795041
CAS RN: 896677-37-5
M. Wt: 374.43
InChI Key: KXNZJYOWRLFPCO-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are a significant class of organic compounds with a wide range of uses in medicinal chemistry .

Scientific Research Applications

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Research on pyrimidine derivatives reveals their importance in organic synthesis, demonstrating various methods for constructing the pyrimido[4,5-d]pyrimidine ring system. For instance, studies have shown regioselective amination and alkylamination reactions of pyrimidine derivatives, leading to the synthesis of compounds with potential biological activities (Gulevskaya et al., 1994; Wang et al., 2016). These methodologies offer pathways for the synthesis of novel compounds with varied functional groups, enhancing their chemical diversity and potential for further application.

Crystallography and Material Science

  • The crystal structure analysis of pyrimidine derivatives has provided valuable information on molecular interactions and structural motifs critical for material science applications. For example, studies on the crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones reveal diverse molecular arrangements and hydrogen bonding patterns, which could influence the design of new materials with specific properties (Trilleras et al., 2009).

Potential Medicinal Chemistry Applications

  • While direct references to medicinal applications of the specific compound were not found, related research on pyrimidine derivatives illustrates their potential in drug discovery. Pyrimidine derivatives have been investigated for various biological activities, including anticonvulsant, antidepressant, and antitumor effects, indicating the potential of this chemical scaffold in developing new therapeutic agents (Zhang et al., 2016; Grivsky et al., 1980).

Future Directions

Further studies could be conducted to explore the synthesis, properties, and potential applications of this compound. Given the biological activities of some pyrimidine derivatives , this compound could be of interest in medicinal chemistry.

properties

IUPAC Name

5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2S/c1-10(2)14-20-15-13(17(24)23(4)18(25)22(15)3)16(21-14)26-9-11-7-5-6-8-12(11)19/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNZJYOWRLFPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=N1)SCC3=CC=CC=C3F)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-fluorobenzyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

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